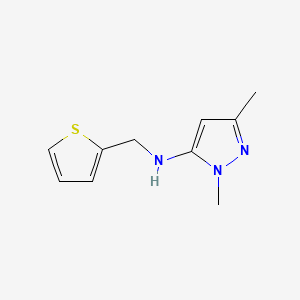

1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Beschreibung

1,3-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by:

- Methyl groups at positions 1 and 3 of the pyrazole core.

- A thiophen-2-ylmethyl substituent on the amine group at position 3.

This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. Pyrazole derivatives are widely studied for their inhibitory activities, with substituent variations critically influencing binding affinity and pharmacokinetics .

Eigenschaften

Molekularformel |

C10H13N3S |

|---|---|

Molekulargewicht |

207.30 g/mol |

IUPAC-Name |

2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H13N3S/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |

InChI-Schlüssel |

PZHXALJHSGRJGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1)NCC2=CC=CS2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Pyrazole Ring Formation

The 1,3-dimethylpyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in acidic media to yield 3,5-dimethylpyrazole 8 .

Reaction Conditions :

Industrial protocols favor water as a solvent to avoid inorganic salt byproducts and reduce costs . Microwave-assisted synthesis further enhances reaction efficiency, reducing time from hours to minutes8.

N-Alkylation with Thiophen-2-ylmethyl Groups

The amine group at position 5 of the pyrazole ring undergoes alkylation with thiophen-2-ylmethyl halides (e.g., chloride or bromide).

Procedure :

-

Base : Sodium hydride or triethylamine in anhydrous THF/DMF.

-

Reagent : Thiophen-2-ylmethyl chloride (1.2 equiv).

-

Temperature : 60–80°C, 6–12 hours.

-

Workup : Aqueous extraction and chromatography.

Key Challenge : Competing N1-alkylation is mitigated by steric hindrance from the 1,3-dimethyl groups, directing substitution to N5.

Alternative One-Pot Annulation Strategies

Thiophene-pyrazole hybrids are accessible via 3+2 cycloadditions between chalcones and arylhydrazines .

Example :

This method concurrently constructs the pyrazole ring and introduces thiophene substituents, bypassing intermediate isolation .

Coupling Reactions with Thiophene Carboxylic Acids

Pyrazole-thiophene amides are synthesized via amide coupling between thiophene carboxylic acids and pyrazole amines .

Protocol :

While this route primarily yields amides, reduction of the carbonyl group (e.g., LiAlH4) converts amides to amines .

Industrial-Scale Optimization

Continuous Flow Reactors :

Solvent Recycling :

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird für sein Potenzial als Ligand in biochemischen Assays untersucht.

Medizin: Wird für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen oder aktivieren, was zu nachgeschalteten Effekten auf zelluläre Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H17N3S

- Molecular Weight : 235.35 g/mol

- IUPAC Name : N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophen-3-ylethanamine

The compound features a pyrazole ring substituted with a thiophene moiety, which is crucial for its biological activity. The presence of these heterocycles often enhances the compound's interaction with biological targets.

Anticancer Activity

1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine has been investigated for its anticancer properties. Research indicates that derivatives of pyrazole and thiophene exhibit significant cytotoxicity against various cancer cell lines.

Case Study :

A study evaluating the compound's efficacy against human lung cancer (A549) cells demonstrated a notable reduction in cell viability at concentrations above 10 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | <10 | Apoptosis induction |

| MCF7 | <15 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Case Study :

In a comparative analysis, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) lower than those of standard treatments like linezolid. This suggests its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| MRSA | 8 | Linezolid: 16 |

| E. coli | 10 | Ciprofloxacin: 20 |

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity can lead to more potent derivatives.

- In Vivo Studies : Transitioning from in vitro results to animal models will help assess the therapeutic potential and safety profile.

- Combination Therapies : Investigating the compound's efficacy in combination with other drugs could enhance treatment outcomes for resistant infections or cancers.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Pyrazole Core

Position 1 Substituents

- 1-Methyl Group: The target compound’s 1-methyl group enhances steric stability and influences ring conformation.

- N-Substituent Flexibility : highlights N-ethyl and N-cyclopropylmethyl analogs, where bulkier substituents may reduce metabolic clearance but increase steric hindrance .

Position 3 Substituents

Thiophene vs. Heterocyclic Substitutions

Thiophen-2-ylmethyl Group

- The thiophene ring contributes to electron-rich environments, facilitating interactions with enzymatic pockets.

- Pyridine Replacement : Compounds like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () replace thiophene with pyridine, introducing basic nitrogen atoms that enhance solubility but may reduce membrane permeability .

Enzyme Inhibition

- Thrombin Inhibition : The target compound’s 3-methyl group is critical for serine protease inhibition, as shown in . Analogs with bulkier 3-position substituents (e.g., 4-ethylphenyl in ) shift activity toward β-lactamase targets .

- Agrochemical Potential: Derivatives with oxazole or thiazole substituents () demonstrate insecticidal activity against Aphis fabae, suggesting the pyrazole-thiophene scaffold’s versatility in agrochemical design .

Comparative Data Table

Biologische Aktivität

1,3-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and other pharmacological effects, backed by empirical research and case studies.

Chemical Structure

The compound can be represented by the following structure:

- Chemical Formula : C10H13N3S

- CAS Number : 1172848-80-4

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazole derivatives, including this compound. In particular:

- Anti-HIV Activity : A related pyrazole compound demonstrated significant anti-HIV activity with an EC value of 3.98 μM and a therapeutic index exceeding 105.25, indicating its potential as a clinical candidate for HIV treatment .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For instance:

- Cytotoxicity : The cytotoxic effects of various pyrazole derivatives were evaluated against several cancer cell lines using the MTT assay. Notably, one derivative exhibited an IC value of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, demonstrating potent anticancer activity when compared to the standard drug Cisplatin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the thiophenyl group and other substituents can significantly influence the compound's efficacy.

Study on Antiviral Efficacy

A study investigated the antiviral efficacy of various pyrazole derivatives against Tobacco Mosaic Virus (TMV). The results indicated that certain modifications in the pyrazole structure enhanced antiviral activity significantly, with some compounds achieving an EC of approximately 58.7 μg/mL .

Anticancer Evaluation

In a comparative study involving multiple pyrazole derivatives, it was found that specific structural features led to enhanced cytotoxicity against human leukemia cell lines. The derivatives were shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Table 1: Biological Activity Summary

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine?

- Methodology : Synthesis typically involves multi-step processes:

Core pyrazole formation : Cyclization of hydrazines with β-diketones or via condensation reactions under acidic/basic conditions.

N-Alkylation : Reaction of the pyrazole amine with thiophen-2-ylmethyl halides using bases like triethylamine or sodium hydride in polar aprotic solvents (e.g., DMF, THF).

Purification : Column chromatography or recrystallization to isolate the final product.

- Example conditions: Use of coupling agents (e.g., sodium iodide) and elevated temperatures (60–80°C) to enhance reaction efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity.

- IR Spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks to verify molecular weight (e.g., [M+H] at m/z 248).

- X-ray Diffraction : Single-crystal analysis for absolute configuration determination (used in structurally similar compounds) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in a dry, cool environment away from oxidizers.

- GHS Classifications :

- H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Advanced Research Questions

Q. How do structural modifications at the thiophene or pyrazole rings affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Thiophene Substitution : Electron-rich thiophene moieties enhance π-π stacking with biological targets (e.g., enzymes).

- Pyrazole Methyl Groups : 1,3-Dimethyl groups increase steric hindrance, potentially reducing metabolic degradation.

- Comparative studies with analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) show that substituents on the phenyl ring modulate antimicrobial activity .

Q. What challenges arise in optimizing N-alkylation reaction yields?

- Critical Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions.

- Base Selection : Strong bases (e.g., NaH) risk deprotonating sensitive functional groups.

- Temperature Control : Elevated temperatures accelerate reactions but can lead to decomposition.

Q. How does the electron-donating methyl group influence reactivity in derivatization?

- Electronic Effects :

- Methyl groups at the 1- and 3-positions stabilize the pyrazole ring via inductive effects, reducing susceptibility to electrophilic attack.

- Steric Effects : Hindrance at the 5-amino group may slow nucleophilic substitution but enhance regioselectivity in further functionalization .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.